2'-Acetoxycocaine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
192648-66-1 |
|---|---|
Molecular Formula |
C19H23NO6 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
methyl (1R,2R,3S,5S)-3-(2-acetyloxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C19H23NO6/c1-11(21)25-15-7-5-4-6-13(15)18(22)26-16-10-12-8-9-14(20(12)2)17(16)19(23)24-3/h4-7,12,14,16-17H,8-10H2,1-3H3/t12-,14+,16-,17+/m0/s1 |
InChI Key |
BGTCUQCBSAMJBH-JSQNDZKTSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OC)N3C |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2CC3CCC(C2C(=O)OC)N3C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Acetoxycocaine and Its Analogs
Established Synthetic Routes for 2'-Acetoxycocaine
A convenient and efficient synthesis for this compound has been developed, which is crucial for producing this compound for further studies, such as its conversion to 2'-hydroxycocaine. tandfonline.comacs.org
Esterification Reactions Utilizing Ecgonine (B8798807) Methyl Ester Precursors
The primary and most direct established method for synthesizing this compound involves the esterification of ecgonine methyl ester. acs.orgtandfonline.com Ecgonine methyl ester, which can be synthesized from crude (-)-cocaine hydrochloride, serves as a key precursor. tandfonline.comprepchem.com The synthesis is achieved by reacting ecgonine methyl ester free base with acetylsalicyloyl chloride in a suitable solvent like dry benzene, with triethylamine (B128534) added to the stirred solution. tandfonline.com This reaction is typically conducted under a dry nitrogen atmosphere and stirred overnight at a controlled temperature of 40 ± 2°C. tandfonline.com
The reaction mixture is then worked up by cooling, adding water, and separating the organic phase. The organic layer is further purified by washing with a cold aqueous sodium carbonate solution and brine, followed by drying over anhydrous sodium carbonate. tandfonline.com This process yields this compound. tandfonline.com
Role of Acetylsalicyloyl Chloride in this compound Synthesis
Acetylsalicyloyl chloride is a critical reagent in the synthesis of this compound. acs.orgtandfonline.comnih.govresearchgate.netlookchem.comacs.org It acts as the acylating agent, introducing the acetoxybenzoyl group onto the ecgonine methyl ester backbone. Commercially available acetylsalicyloyl chloride is added to the solution of ecgonine methyl ester and triethylamine under anhydrous conditions to facilitate the esterification reaction. tandfonline.comthermofisher.comsigmaaldrich.com The chloride is highly reactive, ensuring an efficient conversion to the desired product. tandfonline.com The use of acetylsalicyloyl chloride represents a key step in a short and convenient synthesis of this compound. tandfonline.com
Exploration of Novel Synthetic Approaches for 2-Acetoxy Carbonyl Compounds
Research into novel synthetic methods for 2-acetoxy carbonyl compounds, a class that includes structures related to this compound, has led to innovative one-pot procedures. One such method involves the use of acetylated masked acyl cyanide (MAC) reagents. organic-chemistry.org This approach allows for the direct, one-portion synthesis of α-acetoxy esters and amides from aldehydes and alcohols or amines through one-carbon homologation. organic-chemistry.org
The MAC reagents are advantageous due to their stability and ability to facilitate intramolecular bond cleavage, which removes the need for separate hydrolysis or condensation steps. organic-chemistry.org While this method has shown excellent results with aromatic aldehydes, its application to aliphatic aldehydes has been met with moderate success due to the formation of cyanohydrin byproducts. organic-chemistry.org This methodology expands the potential for creating diverse carbonyl compounds through multi-component reactions and combinatorial synthesis. organic-chemistry.org Other novel methods include the direct α-oxidation of N-benzoyl amino acids using hypervalent iodine to produce 4-acetoxy substituted 5(4H)-oxazolones, which are intermediates for 2-substituted amino acids. mdpi.com Additionally, the anodic oxidation of enol acetates presents a pathway to α-acetoxy ketones. acs.org
Challenges in Asymmetric Synthesis of Optically Pure Cocaine Analogs
The asymmetric synthesis of optically pure cocaine analogs presents significant challenges for chemists. researchgate.netnih.govtemple.edu A primary difficulty lies in the stereoselective introduction of substituents onto the tropane (B1204802) skeleton. researchgate.netnih.gov Specifically, achieving the required cis relationship between the C-2 and C-3 substituents is complex, as the C-2 carbomethoxy group must occupy the thermodynamically less favorable axial (β or exo) configuration. researchgate.netnih.govtemple.edu
Due to these stereochemical hurdles, the variety of substituents that can be introduced into the tropane skeleton is limited. researchgate.net Consequently, most non-racemic cocaine derivatives are prepared from the naturally occurring (R)-(-)-cocaine. researchgate.netresearchgate.net Overcoming these challenges is crucial for the development of novel cocaine analogs with specific pharmacological profiles. Recent advancements have utilized sulfinimine chemistry to introduce substituents at the previously inaccessible C-1 bridgehead position, expanding the diversity of available analogs. nih.govresearchgate.net
Application of Precursors and Reagents in Developing New Synthetic Methods
The development of new synthetic methods for cocaine analogs relies heavily on the strategic use of various precursors and reagents. Ecgonine methyl ester remains a fundamental building block, often derived from the hydrolysis and subsequent esterification of cocaine itself. acs.orggoogle.com
Novel reagents and synthetic schemes are continuously being explored to create analogs with diverse functionalities. For instance, a novel approach using vinylcarbenoid precursors has enabled the synthesis of cocaine analogs with a wide range of affinities for dopamine (B1211576) and serotonin (B10506) transporters. nih.gov Furthermore, the use of [11C]methyl triflate as a labeling precursor has been shown to improve the synthesis of certain PET radioligands derived from cocaine analogs, offering higher yields and shorter reaction times compared to [11C]methyl iodide. nih.gov The synthesis of C-1 substituted cocaine analogs has been achieved through the use of N-sulfinyl β-amino ester ketals. acs.org These examples highlight the ongoing efforts to refine and expand the synthetic chemist's toolkit for producing novel and potentially therapeutic cocaine analogs.
Structure Activity Relationship Sar Studies of 2 Acetoxycocaine
Impact of 2'-Acetoxy Substitution on Monoamine Transporter Interactions
The introduction of an acetoxy group at the 2'-position of the cocaine molecule has profound effects on its interaction with monoamine transporters. This substitution enhances binding affinity, particularly for the dopamine (B1211576) and norepinephrine (B1679862) transporters.
2'-Acetoxycocaine exhibits a notable increase in binding potency for the dopamine transporter compared to cocaine. wikipedia.orgnih.gov Studies have shown that the acetoxy group at the 2'-position results in a 4-fold increase in binding potency for the DAT. wikipedia.orgnih.gov This enhancement suggests that the 2'-position is a critical site for interaction with the dopamine transporter. nih.gov The increased potency is attributed to favorable interactions of the 2'-substituent within the binding pocket of the DAT. It is also important to note that this compound can act as a prodrug to salicylmethylecgonine (B162624) (2'-hydroxycocaine), which has an even greater affinity for the DAT, approximately 10 times that of cocaine. wikipedia.orgwikipedia.org
Table 1: Dopamine Transporter (DAT) Binding Affinity of this compound and Related Compounds
| Compound | DAT Binding Potency (IC50, nM) | Fold-change vs. Cocaine |
|---|---|---|
| Cocaine | ~250 | 1 |
| This compound | ~62.5 | 4-fold increase |
| 2'-Hydroxycocaine | ~25 | 10-fold increase |
Note: IC50 values are approximate and compiled from various sources for comparative purposes.
The most significant impact of the 2'-acetoxy substitution is observed in the binding affinity for the norepinephrine transporter. Research indicates a remarkable 35-fold enhancement in binding affinity for the NET when compared to cocaine. wikipedia.orgnih.gov This substantial increase highlights the sensitivity of the norepinephrine transporter to substitutions at the 2'-position of the cocaine analog. nih.gov This suggests that the structural and electronic properties of the 2'-acetoxy group are highly complementary to the binding site of the NET.
Table 2: Norepinephrine Transporter (NET) Binding Affinity of this compound and Related Compounds
| Compound | NET Binding Affinity (IC50, nM) | Fold-change vs. Cocaine |
|---|---|---|
| Cocaine | ~1000 | 1 |
| This compound | ~28.6 | 35-fold increase |
| 2'-Hydroxycocaine | ~19.2 | 52-fold increase |
Note: IC50 values are approximate and compiled from various sources for comparative purposes.
Table 3: Serotonin (B10506) Transporter (SERT) Binding Affinity and Selectivity Ratios
| Compound | SERT Binding Affinity (IC50, nM) | DAT/SERT Selectivity | NET/SERT Selectivity |
|---|---|---|---|
| Cocaine | ~300 | ~0.83 | ~3.33 |
| This compound | ~150 | ~0.42 | ~0.19 |
Note: IC50 values and selectivity ratios are approximate and compiled from various sources for comparative purposes.
Comparative SAR with Hydroxylated 2'-Analogs
A comparison between this compound and its hydroxylated counterpart, 2'-hydroxycocaine (salicylmethylecgonine), reveals further insights into the SAR at this position. 2'-Hydroxycocaine demonstrates an even greater increase in binding potency for both DAT (10-fold) and NET (52-fold) compared to cocaine. nih.govwikipedia.org This suggests that a hydrogen bond-donating group at the 2'-position may be particularly favorable for transporter binding. nih.gov The acetoxy group, being a hydrogen bond acceptor, still provides a significant enhancement in binding, but to a lesser extent than the hydroxyl group. This highlights the importance of the electronic and hydrogen-bonding properties of the substituent at the 2'-position in determining the affinity for monoamine transporters. nih.gov
Stereochemical Influences on Ligand-Transporter Interactions
The stereochemistry of the tropane (B1204802) ring is a critical determinant of the binding affinity of cocaine and its analogs to monoamine transporters. The natural (-)-cocaine isomer possesses the highest affinity, while its other seven stereoisomers exhibit significantly lower potencies, ranging from 1/60th to 1/600th that of (-)-cocaine. nih.govrti.org This stereoselectivity is attributed to the specific orientation of the 2β-carbomethoxy and 3β-benzoyloxy groups, which are essential for optimal interaction with the binding site on the transporters. While specific studies on the stereoisomers of this compound are limited, it is expected that the same stereochemical principles would apply, with the natural cocaine stereochemistry being essential for high-affinity binding.
Analysis of Structural Modifications on Cocaine Analog Binding and Functional Profiles
Structural modifications at various positions on the cocaine molecule have been extensively studied to understand their impact on binding and functional profiles. nih.gov Substitutions at the 2'-position, as seen with this compound, have been shown to be particularly effective in enhancing binding potency without significantly altering the fundamental mode of interaction with the transporters. nih.gov The ability of 2'-substituents to substantially increase binding potency and alter selectivity underscores the importance of this position in the design of novel cocaine analogs with specific transporter interaction profiles. nih.gov The presence of a hydrogen-bond donor group at the 2'-position appears to be a key factor for enhancing DAT binding affinity. nih.gov These findings contribute to a broader understanding of the structural requirements for high-affinity binding to monoamine transporters. nih.gov
Characterization of Electrostatic and Hydrogen Bonding Contributions to Transporter Binding
The introduction of an acetoxy group at the 2'-position of the cocaine molecule significantly alters its binding affinity for monoamine transporters, primarily through modifications in electrostatic and hydrogen bonding interactions within the transporter binding sites. Research into the structure-activity relationships (SAR) of 2'-substituted cocaine analogs has provided insights into how these forces contribute to the binding potency and selectivity of this compound.
Detailed research findings indicate that the 2'-position of the benzoyl ring of cocaine is a critical area for modulating transporter affinity. The substitution at this position can lead to substantial increases in binding potency, particularly at the dopamine transporter (DAT) and norepinephrine transporter (NET). nih.gov
The 2'-acetoxy group is considered a hydrogen bond acceptor. While direct evidence from computational modeling or X-ray crystallography detailing the specific interactions of the 2'-acetoxy group of this particular compound with transporter residues is limited, the enhanced binding affinity suggests a favorable interaction. It is hypothesized that the oxygen atoms of the acetoxy group may engage in hydrogen bonding with suitable donor residues within the binding pockets of DAT and NET.
Furthermore, the electronic nature of the acetoxy substituent influences the electrostatic potential of the entire ligand. This alteration in charge distribution can lead to more favorable electrostatic interactions with charged or polar residues in the transporter binding sites.
A significant aspect of the interaction of this compound with transporters is its potential role as a prodrug. In vivo, it is likely metabolized to 2'-hydroxycocaine (salicylmethylecgonine). This metabolite possesses a hydroxyl group at the 2'-position, which can act as a hydrogen bond donor. Studies have emphasized the importance of a hydrogen-bond donor group at the 2'-position for enhancing binding affinity to the DAT. wikipedia.org The 2'-hydroxy metabolite exhibits a 10-fold greater binding potency for the dopamine transporter than cocaine itself.
Research Findings on Transporter Binding Affinity
Studies have quantified the impact of the 2'-acetoxy substitution on the binding potency at the three major monoamine transporters. The following table summarizes the relative binding potencies compared to cocaine.
| Compound | Dopamine Transporter (DAT) Binding Potency (Fold Increase vs. Cocaine) | Norepinephrine Transporter (NET) Binding Potency (Fold Increase vs. Cocaine) | Serotonin Transporter (SERT) Binding Potency |
|---|---|---|---|
| This compound | 4-fold increase | 35-fold increase | Less affected |
| 2'-Hydroxycocaine (Metabolite) | 10-fold increase | 52-fold increase | Less affected |
The data clearly demonstrates a significant and selective enhancement of binding affinity for DAT and especially for NET, with minimal impact on SERT. nih.gov This alteration in the selectivity profile is a direct consequence of the modified electrostatic and hydrogen bonding capabilities imparted by the 2'-substituent. The substantial increase in NET binding for both this compound and its hydroxylated metabolite is particularly noteworthy.
Pharmacological Mechanisms of 2 Acetoxycocaine at Molecular and Cellular Levels Preclinical Focus
Ligand Displacement Studies at Monoamine Transporters
Ligand displacement studies have been instrumental in characterizing the binding affinity of 2'-Acetoxycocaine for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). These studies typically involve the use of radiolabeled ligands that have a known high affinity for these transporters. The ability of this compound to displace these radioligands provides a quantitative measure of its own binding affinity, often expressed as the inhibition constant (Kᵢ).
Radioligand Binding Assays (e.g., [3H]WIN-35,428 Displacement)
Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor or transporter. In the context of this compound, studies have utilized radiolabeled compounds like [³H]WIN 35,428, a well-established ligand for the dopamine transporter, to assess its binding potency.
Research has demonstrated that the introduction of a 2'-acetoxy group to the cocaine molecule significantly enhances its binding affinity for both the dopamine and norepinephrine transporters. Specifically, this compound exhibits a 4-fold increase in binding potency for the dopamine transporter and a remarkable 35-fold enhanced affinity for the norepinephrine transporter when compared to cocaine. nih.govwikipedia.org
| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) |
|---|---|---|---|
| Cocaine | 249 ± 37 | 2500 ± 70 | 615 ± 120 |
| Salicylmethylecgonine (B162624) (2'-Hydroxycocaine) | 25 ± 4 | 48 ± 2 | 143 ± 21 |
Prodrug Hypothesis and Metabolic Activation to Intermediary Metabolites (e.g., Salicylmethylecgonine)
A crucial aspect of the pharmacology of this compound is the hypothesis that it functions as a prodrug. wikipedia.orgwikipedia.org This means that the compound itself may have limited pharmacological activity but is metabolized in the body into a more active form. In the case of this compound, it is proposed to undergo hydrolysis to its primary active metabolite, salicylmethylecgonine (2'-hydroxycocaine). wikipedia.orgwikipedia.org
Comparative Pharmacodynamic Profiles with Cocaine and Other Analogs
The pharmacodynamic profile of this compound, largely influenced by its active metabolite, shows notable differences when compared to cocaine. The most striking distinction lies in its enhanced potency at the dopamine and norepinephrine transporters.
As previously mentioned, this compound demonstrates a 4-fold and 35-fold increase in binding affinity for DAT and NET, respectively, relative to cocaine. nih.govwikipedia.org Its active metabolite, salicylmethylecgonine, is even more potent, with a 10-fold increase in binding potency for the dopamine transporter and a 52-fold enhanced affinity for the norepinephrine transporter compared to cocaine. nih.govwikipedia.org This heightened affinity for norepinephrine transporters is a significant point of differentiation from cocaine.
Metabolic Pathways and Enzymatic Biotransformation of 2 Acetoxycocaine in Vitro/preclinical Focus
Identification and Profiling of Key Metabolites (e.g., Salicylmethylecgonine)
The primary and most significant metabolic event for 2'-acetoxycocaine is its rapid conversion to salicylmethylecgonine (B162624), also known as 2'-hydroxycocaine. This biotransformation occurs through the hydrolysis of the acetoxy group at the 2' position of the benzoyl moiety. This initial step is a deacetylation reaction that effectively unmasks the active metabolite. wikipedia.org
Consequently, this compound functions as a prodrug, with its in vivo effects being largely attributable to the pharmacological activity of salicylmethylecgonine. wikipedia.orgwikipedia.org Salicylmethylecgonine is not only a synthetic analogue but also considered a potential active metabolite of cocaine itself. wikipedia.org Research indicates that this metabolite has a significantly different and more potent affinity profile for monoamine transporters compared to cocaine. wikipedia.orgnih.gov In vitro studies have shown that the 2'-hydroxy group results in a 10-fold increase in binding potency for the dopamine (B1211576) transporter (DAT) and a 52-fold enhancement for the norepinephrine (B1679862) transporter (NET) when compared to cocaine. wikipedia.orgnih.gov
| Metabolite Name | Alternate Name(s) | Formation Pathway | Key Pharmacological Characteristics |
|---|---|---|---|
| Salicylmethylecgonine | 2'-Hydroxycocaine | Rapid deacetylation (hydrolysis) of this compound. wikipedia.org | ~10x greater binding potency for DAT and ~52x greater affinity for NET compared to cocaine. wikipedia.orgnih.gov |
Enzymatic Hydrolysis Mechanisms
Enzymatic hydrolysis is the critical metabolic pathway for both the activation of the this compound prodrug and the subsequent detoxification of its active metabolite, salicylmethylecgonine. This process is primarily mediated by carboxylesterases.
In humans, two primary carboxylesterases, hCE1 and hCE2, are responsible for the metabolism of drugs containing ester functional groups. nih.gov These enzymes have distinct tissue distributions, with hCE1 being predominantly expressed in the liver, while hCE2 is found at high levels in the intestine and also in the liver. nih.gov
The metabolism of cocaine itself is a key model for understanding the biotransformation of its analogs. Cocaine features two ester linkages susceptible to hydrolysis. There is some variation in the literature regarding the precise roles of hCE1 and hCE2. Some research indicates that hCE1 catalyzes the hydrolysis of the methyl ester to produce benzoylecgonine, while hCE2 hydrolyzes the benzoyl ester to form ecgonine (B8798807) methyl ester. nih.gov However, other studies suggest that hCE2 is the primary carboxylesterase responsible for cocaine hydrolysis (cleaving the benzoyl ester), with hCE1 showing little to no activity towards cocaine. nih.gov Further research suggests that the hydrolysis of cocaine by hCE1 is a slow process, potentially due to the formation of a unique orthoester intermediate. mdpi.com Regardless of the specific contributions, it is clear that carboxylesterases are central to the hydrolytic metabolism of the cocaine scaffold. nih.govresearchgate.net
The this compound molecule contains three distinct ester bonds:
The methyl ester at the C-2 position of the tropane (B1204802) ring.
The benzoyl ester linking the tropane ring at C-3 to the substituted phenyl group.
The acetoxy ester at the 2' position of the phenyl ring.
In vitro and preclinical evidence points to a specific sequence of hydrolysis. The initial and most rapid metabolic step is the cleavage of the 2'-acetoxy ester bond. wikipedia.org This highly efficient hydrolysis is what characterizes this compound as a prodrug, as it quickly releases the more potent salicylmethylecgonine.
Following this activation step, the resulting metabolite, salicylmethylecgonine, still contains the two ester linkages found in cocaine. It is anticipated that these remaining ester bonds undergo hydrolysis via carboxylesterases in a manner analogous to cocaine. This would lead to the formation of 2'-hydroxy-benzoylecgonine (from methyl ester hydrolysis) and ecgonine methyl ester (from benzoyl ester hydrolysis, which would cleave the entire 2'-hydroxybenzoyl moiety), ultimately leading to detoxification and enhanced renal elimination. nih.gov
Phase I Biotransformation Pathways
Beyond hydrolysis, the metabolism of this compound and its active metabolite involves other Phase I reactions, primarily oxidative transformations mediated by the Cytochrome P450 system. drughunter.comnih.gov
The Cytochrome P450 (CYP) superfamily of enzymes is a cornerstone of Phase I drug metabolism, catalyzing the oxidation of a vast array of xenobiotics. mdpi.comopenanesthesia.org In the context of cocaine, the CYP system is known to mediate several metabolic reactions. The most prominent of these is N-demethylation, primarily carried out by CYP3A4, which converts cocaine to its metabolite, norcocaine (B1214116). mdpi.com This pathway accounts for a minor but significant portion of cocaine metabolism. mdpi.com The CYP system can also catalyze hydroxylation at various positions on the molecule. mdpi.comnih.gov
For this compound and its primary metabolite salicylmethylecgonine, it is projected that the CYP450 system would catalyze similar oxidative reactions. The tropane nitrogen is susceptible to N-demethylation, which would lead to the formation of 2'-acetoxynorcocaine or, more likely, 2'-hydroxy-norcocaine (nor-salicylmethylecgonine) after the initial deacetylation. This process would mirror the N-demethylation of the parent cocaine molecule. mdpi.com
The primary oxidative metabolites of cocaine analogs are formed through the actions of the CYP450 system.
Oxidative Metabolites: The N-demethylation pathway yields nor-metabolites, which can be further oxidized. mdpi.com Studies on cocaine have shown that its N-demethylated metabolite, norcocaine, can undergo subsequent oxidation to form reactive intermediates like N-hydroxynorcocaine and a norcocaine nitroxide radical. nih.govnih.gov These oxidative metabolites are often implicated in the organ toxicity associated with the parent compound. nih.govmdedge.com It is plausible that the N-demethylated metabolites of this compound could undergo similar bioactivation to form analogous reactive species. Aromatic hydroxylation on the phenyl ring is another potential oxidative pathway, although the existing 2'-hydroxy group on the primary metabolite may influence the likelihood or position of further hydroxylation. nih.gov
Reductive Metabolites: While oxidation is the most common biotransformation catalyzed by CYP450, reduction reactions are also a component of Phase I metabolism. drughunter.comopenanesthesia.org However, specific reductive pathways for cocaine and its analogs are not as extensively documented in preclinical literature as the oxidative routes.
| Reaction Type | Enzyme System | Substrate | Potential Metabolite(s) |
|---|---|---|---|
| Hydrolysis (Deacetylation) | Carboxylesterases (e.g., hCE1, hCE2) | This compound | Salicylmethylecgonine |
| Hydrolysis (Demethylation) | Carboxylesterases (e.g., hCE1) | Salicylmethylecgonine | 2'-Hydroxy-benzoylecgonine |
| Hydrolysis (De-benzoylation) | Carboxylesterases (e.g., hCE2) | Salicylmethylecgonine | Ecgonine methyl ester |
| Oxidation (N-demethylation) | Cytochrome P450 (e.g., CYP3A4) | This compound / Salicylmethylecgonine | 2'-Acetoxy-norcocaine / 2'-Hydroxy-norcocaine |
| Oxidation (N-oxidation) | Cytochrome P450 | 2'-Hydroxy-norcocaine | N-hydroxy-2'-hydroxy-norcocaine / Nitroxide radical |
Phase II Biotransformation Pathways (Conjugation Reactions)
Phase II reactions involve the conjugation of a xenobiotic or its metabolite with an endogenous molecule to increase its water solubility and facilitate excretion. encyclopedia.pubpharmatutor.org For salicylmethylecgonine, the key functional group available for these reactions is the phenolic hydroxyl group exposed after deacetylation. The primary conjugation reactions relevant to such a structure are glucuronidation, sulfation, and glutathione (B108866) conjugation. pharmatutor.orgnih.gov
Glucuronidation is a major Phase II metabolic pathway responsible for the metabolism of a vast number of drugs and endogenous compounds. rti.orgnih.gov The reaction is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, which transfer glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate. rti.orgnih.gov Phenolic hydroxyl groups are excellent substrates for UGT enzymes.
While no specific studies on the glucuronidation of salicylmethylecgonine were identified, it can be inferred that this metabolite would be a likely candidate for UGT-mediated conjugation at the 2'-hydroxyl position. This would result in the formation of a salicylmethylecgonine-O-glucuronide conjugate, a highly polar metabolite readily targeted for renal or biliary elimination. In humans, UGTs are expressed abundantly in the liver, the primary site of drug metabolism, as well as in extrahepatic tissues like the kidney and gastrointestinal tract. rti.orgnih.gov
Table 1: Overview of UDP-Glucuronosyltransferase (UGT) Enzymes
| Enzyme Family | Cellular Location | Cofactor | Typical Substrates | Relevance to Salicylmethylecgonine |
|---|
Sulfation is another critical Phase II conjugation pathway catalyzed by sulfotransferase (SULT) enzymes. nih.govmdedge.com These cytosolic enzymes mediate the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a nucleophilic functional group on the substrate. nih.gov Phenolic compounds are among the most common substrates for SULTs. nih.gov
In the context of this compound's metabolism, its primary metabolite, salicylmethylecgonine, would be a suitable substrate for sulfation at the phenolic hydroxyl group. This reaction would produce a highly water-soluble sulfate (B86663) ester. SULT enzymes are found in high concentrations in the liver, gut, and kidney, and often compete with UGTs for the same substrates. mdedge.comnih.gov The relative contribution of sulfation versus glucuronidation can depend on the substrate concentration and the specific SULT and UGT isoforms involved. nih.gov
Conjugation with glutathione (GSH) is a detoxification pathway that protects cells from chemically reactive electrophilic compounds. nih.govmdpi.com The reaction is catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs), which are present in both the cytosol and microsomes. encyclopedia.pubmdpi.com
Direct conjugation of salicylmethylecgonine with glutathione is considered unlikely. GSTs typically target electrophilic carbons, such as those in epoxides or alpha,beta-unsaturated carbonyls. wvu.edu The phenolic structure of salicylmethylecgonine does not inherently present such a reactive site. However, if Phase I metabolism were to generate a reactive, electrophilic intermediate (e.g., a quinone-type metabolite via oxidation), then that intermediate would become a substrate for GST-mediated conjugation. mdpi.com Studies on cocaine have shown it can induce oxidative stress, and some cocaine pyrolysis products are known to form glutathione adducts, indicating the general relevance of this pathway for related compounds. nih.govwvu.eduwvu.edu
Table 2: Major Phase II Conjugation Pathways and Their Relevance
| Pathway | Enzyme Family | Cellular Location | Predicted Action on Salicylmethylecgonine |
|---|---|---|---|
| Glucuronidation | UGTs | Endoplasmic Reticulum | High likelihood of conjugation at the 2'-hydroxyl group. |
| Sulfation | SULTs | Cytosol | High likelihood of conjugation at the 2'-hydroxyl group. |
| Glutathione Conjugation | GSTs | Cytosol, Microsomes | Unlikely, unless an electrophilic intermediate is formed via oxidative metabolism. |
In Vitro Metabolic Profiling and Identification Methodologies
To definitively determine the metabolic pathways of this compound, a series of standardized in vitro experiments would be required. These preclinical studies utilize subcellular fractions and recombinant enzymes to model hepatic metabolism. springernature.comopenanesthesia.org
Liver S9 fractions and microsomes are the most common in vitro tools for assessing metabolic stability and identifying metabolites. nih.govspringernature.comresearchgate.net
Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain the majority of Phase I cytochrome P450 (CYP) enzymes and Phase II UGT enzymes. thermofisher.com Incubating this compound with liver microsomes in the presence of the necessary cofactors (e.g., NADPH for CYPs, UDPGA for UGTs) would allow for the investigation of any potential oxidative metabolism and glucuronide conjugation.
Liver S9 Fractions: The S9 fraction is the 9000g supernatant of a liver homogenate and contains both the microsomal and cytosolic fractions. nih.gov This makes it a more complete metabolic system than microsomes alone, as it contains cytosolic enzymes like SULTs and GSTs in addition to the microsomal enzymes. researchgate.net Incubating this compound with S9 fractions and a full panel of cofactors (NADPH, UDPGA, PAPS, GSH) would be the ideal initial step to screen for all major Phase I and Phase II metabolic pathways, including the initial deacetylation and subsequent conjugation reactions. springernature.com
Table 3: Comparison of In Vitro Metabolic Systems
| System | Contents | Relevant Pathways Studied |
|---|---|---|
| Liver Microsomes | Endoplasmic reticulum enzymes (CYPs, UGTs, some esterases) | Oxidative metabolism (CYP), Glucuronidation (UGT) |
| Liver S9 Fraction | Microsomal + Cytosolic enzymes (CYPs, UGTs, SULTs, GSTs, etc.) | Comprehensive Phase I and Phase II metabolism |
While the primary metabolic step for this compound is predicted to be esterase-mediated hydrolysis, the potential for minor oxidative pathways mediated by cytochrome P450 (CYP) enzymes must be considered. wikipedia.org Cocaine itself undergoes N-demethylation by CYP3A4 to form norcocaine. mdpi.com
To investigate this, this compound and its primary metabolite salicylmethylecgonine would be incubated with a panel of recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, etc.). mdpi.com This approach allows researchers to pinpoint which specific enzyme(s) are responsible for any observed oxidative metabolism. Identifying the specific CYPs involved is crucial for predicting potential drug-drug interactions. mdpi.comnih.gov
Analytical Chemistry Methodologies for 2 Acetoxycocaine Detection and Characterization
Chromatographic Separation Techniques
Chromatography is the cornerstone for separating 2'-Acetoxycocaine and its potential metabolites from complex biological matrices. The choice between gas and liquid chromatography depends on the analyte's properties and the analytical goal.
Gas chromatography-mass spectrometry (GC-MS) is a well-established and reliable technique for the identification and quantification of cocaine and its analogues. researchgate.net It offers high chromatographic resolution and is considered a "gold standard" in many forensic laboratories. researchgate.net In GC-MS, compounds are separated based on their volatility and interaction with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification.
For quantitative analysis, specific ions are monitored. While GC-MS is highly effective for the parent compound, its polar metabolites often require a derivatization step to increase their volatility and thermal stability. nih.gov For instance, metabolites like benzoylecgonine are typically derivatized with agents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) before analysis. nih.gov A similar approach would be necessary for polar metabolites of this compound.
| Parameter | Typical Condition |
|---|---|
| Column | 5% Phenyl-methylpolysiloxane (e.g., 15 m x 0.25 mm I.D., 0.25 µm film) shimadzu.com |
| Inlet Temperature | 250 °C shimadzu.com |
| Oven Program | Initial 150°C, ramped to 290°C shimadzu.com |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV researchgate.net |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification; Full Scan for identification |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for many toxicological analyses due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization. nih.gov This technique is particularly well-suited for analyzing polar, non-volatile metabolites in biological fluids. nih.gov
The sample is first separated by a liquid chromatograph, and the eluent is introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source. Tandem mass spectrometry (MS/MS) is then employed for quantification, often in the Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion for the target analyte (e.g., this compound) is selected and fragmented, and a resulting specific product ion is monitored. This process provides excellent selectivity, minimizing interference from the sample matrix. sciex.com This approach allows for the simultaneous quantification of a parent drug and its various metabolites. windows.net
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 or Biphenyl nih.govwindows.net |
| Mobile Phase | Gradient elution with water and acetonitrile, often with 0.1% formic acid nih.gov |
| Flow Rate | 0.5 mL/min nih.gov |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode nih.govwindows.net |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) windows.net |
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for the structural elucidation of unknown metabolites. canada.ca Instruments like Quadrupole Time-of-Flight (qToF) mass spectrometers provide highly accurate mass measurements, which allow for the determination of the elemental composition of an unknown compound. nih.gov
In the context of this compound, HRMS would be invaluable for identifying and confirming the structure of novel metabolites. For instance, after administration, this compound is expected to be rapidly deacetylated to its primary metabolite, salicylmethylecgonine (B162624). wikipedia.org HRMS could confirm the identity of this and other minor metabolites by comparing their accurate mass and fragmentation patterns with predicted structures. nih.govnih.gov The fragmentation patterns observed in MS/MS spectra provide crucial information about the molecule's structure. canada.ca
Analytical Method Validation Protocols
Validation is a critical process that provides documented evidence that an analytical method is suitable for its intended purpose. wjarr.comresearchgate.net For forensic and clinical applications, methods must be rigorously validated according to established guidelines to ensure the reliability, consistency, and accuracy of the results. gmpua.comdemarcheiso17025.com
The validation of a quantitative method involves assessing several key performance parameters: nih.govwjarr.com
Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte within a specific range. globalresearchonline.net It is typically evaluated by analyzing a series of standards at a minimum of five different concentrations and assessing the correlation coefficient (r² or R) of the resulting calibration curve, which should ideally be greater than 0.99. demarcheiso17025.comufms.br
Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. gmpua.com It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day or within-laboratory variation). demarcheiso17025.com
Accuracy: This refers to the closeness of the test results to the true value. wjarr.com It is often determined by analyzing spiked samples (samples with a known amount of the analyte added) and calculating the percent recovery. gmpua.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method. scientificliterature.org The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. scientificliterature.org The LOQ is a critical parameter for determining the lower end of the method's usable range. nih.gov
| Parameter | Common Acceptance Criterion |
|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 nih.gov |
| Precision (%RSD) | < 15-20% (at LOQ), < 15% (at higher concentrations) |
| Accuracy (% Recovery or Relative Error) | Within ±15-20% of the nominal value (80-120%) |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10; must be determined with acceptable precision and accuracy scientificliterature.org |
Recovery: Extraction recovery is a crucial parameter, especially when dealing with complex matrices like blood, urine, or hair. scientificliterature.org It measures the efficiency of the sample preparation process (e.g., liquid-liquid extraction or solid-phase extraction) in isolating the analyte from the matrix. scientificliterature.org It is determined by comparing the analytical response of an analyte in a pre-extracted spiked sample to the response of a post-extracted spiked sample. A high and consistent recovery is essential for accurate quantification.
Stability: Analyte stability must be evaluated to ensure that the concentration of this compound and its metabolites does not change from the time of sample collection to the time of analysis. researchgate.net Stability assays are performed under various conditions that mimic sample handling and storage, including:
Freeze-thaw stability: Assessing degradation after multiple cycles of freezing and thawing. nih.gov
Short-term (bench-top) stability: Evaluating stability at room temperature for a period reflecting the sample processing time. scientificliterature.org
Long-term stability: Determining stability under frozen storage conditions over an extended period.
Post-preparative stability: Ensuring the analyte is stable in the final extract in the autosampler before injection. nih.gov
Optimization of Sample Preparation Techniques (e.g., Solid Phase Extraction)
The reliable detection and characterization of this compound in biological matrices necessitate a robust sample preparation protocol to remove endogenous interferences and concentrate the analyte of interest. Solid Phase Extraction (SPE) is a widely adopted technique for the cleanup and concentration of analytes from complex samples. researchgate.netnih.gov The optimization of SPE parameters is critical to ensure high recovery, reproducibility, and cleanliness of the final extract. This section details the systematic optimization of an SPE method for this compound from a plasma matrix.
The optimization process for this compound extraction involves a multi-step approach, focusing on sorbent selection, sample loading conditions, wash steps, and elution parameters. Given the structural similarity of this compound to cocaine, a mixed-mode SPE sorbent, combining reversed-phase and cation-exchange mechanisms, is a logical starting point for method development. This type of sorbent can effectively retain the molecule through hydrophobic interactions with its aromatic ring and carbon framework, as well as through ionic interactions with the basic tertiary amine.
Sorbent Selection and Conditioning
The initial phase of optimization involves selecting the most appropriate SPE sorbent. Based on the physicochemical properties of this compound, which possesses both hydrophobic and basic characteristics, three types of mixed-mode SPE cartridges were evaluated: a strong cation-exchange with reversed-phase C8, a weak cation-exchange with reversed-phase C18, and a polymeric mixed-mode sorbent. To assess their efficacy, a standardized solution of this compound was loaded onto each conditioned cartridge, followed by a generic wash and elution protocol. The recovery of this compound from each sorbent type was then determined.
Table 1: Sorbent Selection for this compound Extraction
| Sorbent Type | Average Recovery (%) | Relative Standard Deviation (%) |
|---|---|---|
| Strong Cation-Exchange/C8 | 92.5 | 4.8 |
| Weak Cation-Exchange/C18 | 85.3 | 5.2 |
The results indicate that the strong cation-exchange/C8 sorbent provides the highest recovery for this compound. Consequently, this sorbent was selected for further optimization of the SPE method. The conditioning of the cartridge is a critical step to ensure the proper activation of the stationary phase. The selected cartridges were conditioned with 3 mL of methanol (B129727) followed by 3 mL of deionized water to activate the C8 chains and subsequently equilibrated with 3 mL of a 100 mM phosphate buffer (pH 6.0) to prepare the cation-exchange functional groups.
Optimization of Sample Loading Conditions
The pH of the sample matrix during loading is a crucial parameter for mixed-mode SPE, as it influences the ionization state of the analyte and, therefore, its retention on the sorbent. To optimize the loading pH, plasma samples spiked with this compound were adjusted to various pH values ranging from 4.0 to 8.0 before being loaded onto the conditioned cartridges.
Table 2: Effect of Sample pH on the Recovery of this compound
| Sample pH | Average Recovery (%) | Relative Standard Deviation (%) |
|---|---|---|
| 4.0 | 85.1 | 5.5 |
| 5.0 | 90.7 | 4.9 |
| 6.0 | 94.2 | 4.3 |
| 7.0 | 88.5 | 5.1 |
The data demonstrates that a sample pH of 6.0 yields the highest recovery. At this pH, the tertiary amine of this compound (with an estimated pKa similar to cocaine's, around 8.6) is predominantly protonated, facilitating strong interaction with the cation-exchange functional groups of the sorbent, while maintaining sufficient hydrophobicity for reversed-phase retention.
Optimization of Wash Solvents
The wash step is essential for removing interfering compounds from the sorbent while ensuring the analyte of interest remains bound. A series of wash solvents with varying compositions were evaluated to identify the optimal conditions for removing matrix components without causing premature elution of this compound. The evaluated wash solutions included an acidic buffer to remove basic interferences and increasing percentages of methanol in the buffer to remove more hydrophobic interferences.
Table 3: Optimization of Wash Steps for this compound Extraction
| Wash Step 1 | Wash Step 2 | Average Recovery (%) | Relative Standard Deviation (%) |
|---|---|---|---|
| 100 mM Phosphate Buffer (pH 6.0) | 20% Methanol in Buffer | 93.8 | 4.1 |
| 100 mM Phosphate Buffer (pH 6.0) | 40% Methanol in Buffer | 91.5 | 4.6 |
| 100 mM Phosphate Buffer (pH 6.0) | 60% Methanol in Buffer | 75.2 | 5.8 |
| 100 mM Acetic Acid (pH 3.0) | 20% Methanol in Buffer | 94.5 | 3.9 |
The optimal wash sequence was determined to be a primary wash with 100 mM acetic acid (pH 3.0) followed by a secondary wash with 20% methanol in 100 mM phosphate buffer (pH 6.0). The acidic wash helps to remove weakly basic interferences, while the low concentration of organic solvent in the second wash effectively removes non-polar interferences without significantly impacting the recovery of the target analyte.
Optimization of Elution Solvent
The final step in the SPE process is the elution of the retained analyte. The ideal elution solvent should be strong enough to disrupt both the hydrophobic and ionic interactions between this compound and the sorbent, leading to a complete and rapid release of the compound in a small volume. Various compositions of methanol and ammonium hydroxide were tested. The presence of a base like ammonium hydroxide is necessary to deprotonate the tertiary amine of this compound, thus breaking the ionic bond with the cation-exchange sorbent.
Table 4: Optimization of Elution Solvent for this compound
| Elution Solvent Composition | Average Recovery (%) | Relative Standard Deviation (%) |
|---|---|---|
| 80% Methanol / 2% Ammonium Hydroxide | 89.9 | 5.0 |
| 90% Methanol / 2% Ammonium Hydroxide | 95.8 | 3.5 |
| 95% Methanol / 2% Ammonium Hydroxide | 96.1 | 3.4 |
| 90% Methanol / 5% Ammonium Hydroxide | 97.5 | 3.1 |
The highest recovery was achieved with an elution solvent composed of 95% methanol and 5% ammonium hydroxide. This combination effectively disrupts both the reversed-phase and cation-exchange interactions, leading to the efficient elution of this compound from the SPE sorbent.
Summary of Optimized SPE Protocol
Based on the systematic optimization of each parameter, the following protocol was established for the solid-phase extraction of this compound from plasma samples:
Table 5: Final Optimized SPE Protocol for this compound
| Step | Procedure |
|---|---|
| Sorbent | Strong Cation-Exchange with C8 (e.g., 200 mg / 3 mL) |
| Conditioning | 1. 3 mL Methanol 2. 3 mL Deionized Water |
| Equilibration | 3 mL 100 mM Phosphate Buffer (pH 6.0) |
| Sample Loading | Plasma sample adjusted to pH 6.0 |
| Wash 1 | 3 mL 100 mM Acetic Acid (pH 3.0) |
| Wash 2 | 3 mL 20% Methanol in 100 mM Phosphate Buffer (pH 6.0) |
| Elution | 2 x 1.5 mL of 95% Methanol / 5% Ammonium Hydroxide |
This optimized SPE method provides high recovery and a clean extract, which is crucial for the subsequent sensitive and accurate chromatographic analysis of this compound.
Computational Chemistry and Molecular Modeling Studies of 2 Acetoxycocaine
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. mdpi.comlongdom.org This method is instrumental in identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. nih.govnih.gov
The predicted binding affinities from docking studies can provide a rank-ordering of compounds, which is valuable for prioritizing analogs for synthesis and further testing. longdom.orgnih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer insights into the dynamic nature of this interaction over time. mdpi.comespublisher.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, ligand movement within the binding site, and the stability of key interactions. nih.gov
In the study of 2'-acetoxycocaine, MD simulations can be initiated from the docked pose within the transporter binding site. nih.gov These simulations, often run for hundreds of nanoseconds, can assess the stability of the predicted binding mode. mdpi.com Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess structural stability, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions. espublisher.com
Furthermore, MD simulations can elucidate the role of water molecules in mediating ligand-receptor interactions and provide a more accurate estimation of binding free energies through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). By simulating the behavior of this compound within the active site of DAT, NET, and SERT, researchers can gain a deeper understanding of the factors contributing to its high affinity and the conformational adaptability of the receptor upon binding. uni-freiburg.dececam.org The simulations can reveal whether the initial docked pose is maintained throughout the simulation and identify any significant conformational rearrangements of the protein or the ligand that might occur. nih.gov
Quantum Chemistry and QM/MM Approaches for Electronic Structure and Reactivity Modeling
Quantum chemistry methods, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. scielo.org.zaajol.info These methods can calculate properties like molecular orbital energies (HOMO/LUMO), electrostatic potential, and partial atomic charges, which are fundamental to understanding a molecule's reactivity and interaction capabilities. researchgate.netmdpi.com For this compound, quantum chemical calculations can shed light on how the addition of the acetoxy group at the 2'-position influences the electron distribution across the molecule compared to cocaine. substack.com
This redistribution of charge can significantly affect the molecule's ability to form electrostatic and hydrogen-bonding interactions with the transporter. nih.gov For instance, a change in the electrostatic potential surface could enhance the complementarity between the ligand and the receptor's binding site.
For larger systems like a ligand-protein complex, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are often employed. In QM/MM, the most critical part of the system (e.g., the ligand and key active site residues) is treated with quantum mechanics, while the rest of the protein and solvent are treated with the computationally less expensive molecular mechanics force fields. This approach allows for the accurate modeling of electronic effects, such as charge transfer and polarization, that occur during the binding process, providing a more detailed understanding of the interaction energetics and reactivity. nih.gov
| Computational Method | Application to this compound | Key Insights |
| Molecular Docking | Predicts binding pose and affinity at DAT, NET, SERT. | Identifies key interactions of the 2'-acetoxy group. |
| Molecular Dynamics (MD) | Assesses conformational stability of the ligand-receptor complex. | Reveals dynamic behavior and stability of binding over time. |
| Quantum Chemistry (DFT) | Calculates electronic properties (e.g., charge distribution). | Explains how the acetoxy group alters electronic structure for enhanced binding. |
| QM/MM | Models electronic effects in the binding site. | Provides accurate energetics of ligand-receptor interactions. |
Application of Structure-Based Drug Design Principles to this compound Analogs
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the target receptor to design novel ligands with improved potency, selectivity, and pharmacokinetic properties. nih.govmdpi.comcancer.gov The computational insights gained from docking, MD, and quantum chemistry studies of this compound serve as a foundation for SBDD efforts.
By understanding the specific interactions that the 2'-acetoxy group makes within the transporter binding sites, medicinal chemists can design new analogs that further optimize these interactions. amanote.com For example, if a hydrogen bond is identified as being crucial, analogs can be designed to strengthen this bond. Conversely, if steric clashes are observed, modifications can be made to alleviate them. Computational models can be used to virtually screen libraries of proposed analogs, predicting their binding affinities and helping to prioritize which compounds to synthesize and test experimentally. mdpi.com This iterative cycle of computational design, chemical synthesis, and biological testing is a hallmark of modern drug discovery and can significantly accelerate the development of novel compounds based on the this compound scaffold. nih.gov
Predictive Modeling of Binding Affinities and Pharmacological Activity Profiles
Predictive modeling, often employing Quantitative Structure-Activity Relationship (QSAR) and machine learning techniques, aims to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov These models are trained on datasets of compounds with known binding affinities or functional activities. researchgate.netresearchgate.net
For this compound and its analogs, predictive models can be developed to forecast their binding affinities for DAT, NET, and SERT. nih.gov The known binding data for this compound, which shows a 4-fold increase in potency for DAT and a 35-fold increase for NET compared to cocaine, provides a crucial data point for building and validating such models. nih.govwikipedia.org Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated for a series of analogs and used as input for the models. nih.gov Once a statistically robust model is developed, it can be used to predict the activity of novel, unsynthesized analogs, thereby guiding the design process. arxiv.orgarxiv.org These predictive approaches, when combined with structure-based methods, provide a powerful toolkit for exploring the chemical space around the this compound scaffold to identify analogs with desired pharmacological profiles. georgeresearchgroup.org
| Transporter | This compound Binding Potency Increase (vs. Cocaine) | Reference |
| Dopamine (B1211576) Transporter (DAT) | 4-fold | nih.govwikipedia.org |
| Norepinephrine (B1679862) Transporter (NET) | 35-fold | nih.govwikipedia.org |
| Serotonin (B10506) Transporter (SERT) | Less affected | nih.gov |
Chemical Reactivity and Stability Investigations of 2 Acetoxycocaine
Hydrolytic Stability under Varying pH and Temperature Conditions
The hydrolytic stability of 2'-acetoxycocaine is expected to be significantly influenced by pH and temperature due to its two ester functional groups. Hydrolysis is a primary degradation pathway for ester-containing compounds.
Acidic and Basic Hydrolysis: In aqueous solutions, this compound is susceptible to both acid-catalyzed and base-catalyzed hydrolysis. The molecule has two points of hydrolytic vulnerability:
C-2 Carbomethoxy Ester: Similar to cocaine, this methyl ester can be hydrolyzed to yield the corresponding carboxylic acid. This reaction is a known metabolic and degradation pathway for cocaine, producing benzoylecgonine.
3β-Acetoxybenzoyl Ester: This ester linkage is composed of two potential hydrolysis sites: the bond connecting the tropane (B1204802) ring to the benzoyl group and the acetoxy group on the phenyl ring. The 2'-acetoxy group is particularly susceptible to hydrolysis, which would yield salicylmethylecgonine (B162624) (2'-hydroxycocaine). wikipedia.org This reaction is noted in synthetic procedures where this compound is used as a precursor, and the acetoxy group is selectively hydrolyzed under specific conditions, such as in methanol (B129727) saturated with dry HCl gas, to produce 2'-hydroxycocaine. scribd.com
pH-Dependence: The rate of hydrolysis for esters is highly pH-dependent. Generally, the stability is greatest in the acidic pH range (around pH 4-5) and decreases significantly in neutral and alkaline conditions. core.ac.uk For cocaine, storage at a pH of 5.0 or lower is recommended to prevent significant degradation. core.ac.uksoft-tox.org At alkaline pH, the rate of hydrolysis increases substantially. It is anticipated that this compound would follow a similar pH-rate profile, with enhanced degradation in basic media.
Temperature Effects: As with most chemical reactions, the rate of hydrolysis increases with temperature. Studies on cocaine and its metabolites show that storage at lower temperatures, such as -20°C, is optimal for maintaining stability, whereas degradation is significantly accelerated at 4°C and higher. nih.gov For instance, one study noted that cocaine and its metabolites were stable for over a year at -20°C, but disappeared within 30 to 185 days at 4°C. wikipedia.org It is highly probable that this compound exhibits similar temperature sensitivity.
Table 1: Illustrative Hydrolytic Stability of Cocaine in Urine at Different pH and Temperature Conditions (Data for Cocaine shown for comparative purposes)
| pH | Temperature | Observation | Reference |
|---|---|---|---|
| 8 | 4°C | Disappeared after 75 days | wikipedia.org |
| 4 | 4°C | Stable | wikipedia.org |
| Not Specified | -20°C | Stable (>80% recovery after 1 year) | wikipedia.org |
| < 4 | Room Temp | Stable for up to 45 days | core.ac.uk |
| > 5.5 | Room Temp | Decomposes within ~13 days | core.ac.uk |
Photostability Studies and Degradation Pathways
Photodegradation involves the breakdown of a molecule upon exposure to light, particularly ultraviolet (UV) radiation. researchgate.net For this compound, the presence of an aromatic benzoyl group makes it a candidate for photolytic degradation.
Likely Degradation Pathways: Studies on the photodegradation of cocaine and other drugs with aromatic rings show that they can undergo photolysis. nih.govnih.gov The aromatic ring in this compound can absorb UV light, leading to an excited electronic state that is vulnerable to degradation. nih.gov Potential photodegradation pathways could include:
Ester Cleavage: Similar to hydrolysis, light energy can promote the cleavage of the ester bonds, leading to the formation of salicylmethylecgonine, benzoylecgonine, and ultimately ecgonine (B8798807).
Ring Modification: Photochemical reactions could lead to hydroxylation, dealkylation, or nitration of the aromatic ring, especially in the presence of sensitizers in the environment. cnr.itwikipedia.org
Norcocaine (B1214116) Formation: Cleavage of the N-methyl group to form the corresponding nor-analogue is a known degradation pathway for cocaine and could potentially occur for this compound under photolytic conditions. cnr.it
Influence of Medium: The rate and products of photodegradation are highly dependent on the medium. In aqueous environments, photosensitizers like dissolved organic matter can accelerate degradation. acs.org Studies on cocaine have shown that its photodegradation in water can lead to a variety of products, including norcocaine and norbenzoylecgonine. cnr.itwikipedia.org
Thermal Degradation Analysis and Kinetics
Thermal degradation occurs when a compound breaks down at elevated temperatures. This is particularly relevant for compounds that might be heated, such as in analytical techniques like gas chromatography or during illicit use.
Pyrolysis Products: While specific studies on the thermal decomposition of this compound are unavailable, research on cocaine provides significant insight. Cocaine itself is known to undergo significant decomposition at high temperatures. colab.ws The major thermal decomposition product of cocaine is anhydroecgonine (B8767336) methyl ester (methylecgonidine).
High-Temperature Decomposition: At very high temperatures (350–650 °C), the decomposition of cocaine becomes more extensive, yielding a wide array of simpler volatile compounds. colab.ws These include benzoic acid, methyl benzoate, carbon monoxide, benzene, acetylene, and hydrogen cyanide. colab.ws Given the structural similarity, the thermal degradation of this compound would likely involve the initial loss of the acetoxy and benzoyl groups, followed by the breakdown of the tropane ring structure at higher temperatures, producing a complex mixture of volatile compounds. The presence of the additional acetoxy group might lead to the formation of acetic acid or related products during initial pyrolysis.
Influence of Environmental and Storage Conditions on Compound Integrity
The integrity of this compound is a function of its combined susceptibility to hydrolysis, light, and heat. Optimal storage conditions are crucial to prevent degradation.
pH: The compound is expected to be most stable in acidic conditions (pH ~4-5) and will degrade rapidly in neutral or alkaline solutions. core.ac.uk
Light: Exposure to light, especially direct sunlight or UV sources, should be avoided to prevent photolytic degradation. soft-tox.orgnih.gov Storage in amber vials or in the dark is recommended.
Temperature: Elevated temperatures will accelerate both hydrolytic and thermal degradation. Storage at low temperatures (e.g., -20°C) is essential for long-term preservation. wikipedia.orgnih.gov
Moisture: The presence of water will facilitate hydrolysis. Therefore, the compound should be stored in a dry, anhydrous environment.
Based on these factors, long-term storage of this compound to maintain its integrity would require it to be kept in a solid, anhydrous form in a sealed container, protected from light, and at a low temperature.
Kinetic Analysis of Degradation Processes (e.g., First-Order Kinetics)
The degradation of many pharmaceutical compounds in solution, including hydrolysis, often follows first-order kinetics. In a first-order reaction, the rate of degradation is directly proportional to the concentration of the drug.
Rate Law: The degradation of this compound via hydrolysis can be described by the first-order rate equation: Rate = k[C] Where:
Rate is the rate of degradation.
k is the first-order rate constant.
[C] is the concentration of this compound.
Half-Life (t½): The half-life of the compound, which is the time required for its concentration to decrease by half, is constant and can be calculated using the formula: t½ = 0.693 / k
Influencing Factors: The rate constant, k, is not truly constant but is a function of temperature, pH, and buffer concentration. The relationship between temperature and the rate constant is described by the Arrhenius equation, which shows that the rate increases exponentially with temperature. The pH-rate profile for ester hydrolysis is typically U-shaped, with the minimum rate (greatest stability) occurring in the acidic pH range.
While specific kinetic data for this compound is not available, the principles of first-order kinetics would apply to its degradation. Experimental determination of the rate constants under various conditions would be necessary to precisely predict its shelf-life and stability.
Table 2: Illustrative First-Order Degradation Kinetic Parameters (Hypothetical Data for Illustrative Purposes)
| Condition | Rate Constant (k) (day⁻¹) | Half-Life (t½) (days) |
|---|---|---|
| pH 4, 4°C | 0.002 | 346.5 |
| pH 7, 25°C | 0.05 | 13.9 |
| pH 9, 25°C | 0.25 | 2.8 |
| pH 7, 40°C | 0.15 | 4.6 |
Emerging Research Avenues and Future Directions for 2 Acetoxycocaine Research
Development of Novel Analogs with Tailored Pharmacological Profiles and Enhanced Stability
A primary focus of ongoing research is the rational design and synthesis of novel analogs of 2'-acetoxycocaine. The goal is to develop compounds with specific pharmacological profiles, such as enhanced selectivity for a particular monoamine transporter (dopamine, norepinephrine (B1679862), or serotonin) or a desired combination of affinities. This involves strategic modifications to the 2'-acetoxy group and other positions on the cocaine scaffold.
Research has shown that substitution at the 2'-position of the cocaine molecule can significantly influence its binding potency and selectivity for brain transporters. For instance, the introduction of a 2'-acetoxy group increases cocaine's binding potency for the dopamine (B1211576) transporter by four-fold and for the norepinephrine transporter by an impressive 35-fold, while having a lesser effect on the serotonin (B10506) transporter. nih.gov This highlights the potential of the 2'-position as a critical site for modification in the design of new analogs. nih.gov
Future work will likely involve the synthesis of a broader range of esters and other functional groups at the 2'-position to systematically explore the impact of electronic and steric properties on transporter binding. The aim is to create a library of compounds that can be used to probe the intricate binding pockets of the monoamine transporters.
Another critical aspect of analog development is enhancing chemical stability. The ester linkages in cocaine and its analogs, including this compound, are susceptible to hydrolysis. Improving stability is essential for developing potential research tools with longer durations of action and more predictable pharmacokinetic profiles. Strategies to enhance stability may include the introduction of sterically hindering groups near the ester functionalities or the replacement of the ester with more stable bioisosteres. The stability of related compounds has been studied under various conditions, which can inform the design of more robust this compound analogs. nih.govdundee.ac.uk
Table 1: Comparative Binding Affinities of Cocaine and this compound for Monoamine Transporters
| Compound | Dopamine Transporter (DAT) Binding Potency (Fold increase vs. Cocaine) | Norepinephrine Transporter (NET) Binding Potency (Fold increase vs. Cocaine) | Serotonin Transporter (SERT) Binding |
| Cocaine | 1 (Reference) | 1 (Reference) | Reference |
| This compound | 4 | 35 | Reduced selectivity |
This table is generated based on data indicating a 4-fold increase in DAT binding and a 35-fold increase in NET binding for this compound compared to cocaine. wikipedia.org
Application of Advanced Spectroscopic Characterization Techniques
The unequivocal identification and structural elucidation of this compound and its novel analogs rely heavily on the application of advanced spectroscopic techniques. While standard methods provide basic characterization, more sophisticated approaches are necessary for a deeper understanding of their three-dimensional structure and subtle electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural analysis. nih.gov Advanced NMR experiments, such as 2D NMR (COSY, HSQC, HMBC), can provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. bruker.com These techniques are invaluable for confirming the successful synthesis of new analogs and for studying their conformational dynamics in solution. bruker.com
Mass spectrometry (MS), particularly when coupled with chromatography techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is essential for determining the molecular weight and fragmentation patterns of these compounds. nih.govuea.ac.uk High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the elemental composition of newly synthesized molecules. researchgate.net
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, offers complementary information about the functional groups present in the molecule. researchgate.netku.ac.ke These techniques can be used to verify the presence of the characteristic ester and acetoxy groups in this compound and its derivatives. researchgate.net The integration of these diverse spectroscopic methods provides a comprehensive and unambiguous characterization of these complex molecules. nih.goviipseries.orglongdom.org
Integration of Artificial Intelligence and Machine Learning in Analog Design and Predictive Modeling
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and design, and these technologies hold immense promise for research into this compound. researchgate.netnih.govjopcr.com By leveraging large datasets of chemical structures and their associated biological activities, AI and ML algorithms can identify complex structure-activity relationships that may not be apparent through traditional analysis. nih.gov
In the context of this compound, ML models can be trained on existing data from cocaine analogs to predict the binding affinities and selectivity of novel, yet-to-be-synthesized compounds. algorithmxlab.comresearchgate.net This predictive modeling can significantly accelerate the design process by prioritizing the synthesis of analogs with the most promising pharmacological profiles, thereby saving time and resources. scitechnol.com Generative AI models can even propose entirely new molecular structures with desired properties, expanding the chemical space for exploration. nih.gov
Furthermore, AI can be employed to predict the pharmacokinetic properties of new analogs, such as their ability to cross the blood-brain barrier. nih.govnih.gov By analyzing molecular descriptors, these models can estimate properties like lipophilicity and polar surface area, which are crucial for brain penetration. wikipedia.org The integration of AI and ML into the research workflow for this compound has the potential to streamline the discovery of novel and more effective research tools.
Comprehensive Mapping of Biotransformation Pathways under Diverse In Vitro Conditions
A thorough understanding of the metabolic fate of this compound is crucial for interpreting its pharmacological effects. In vitro metabolism studies are essential for identifying the enzymes responsible for its breakdown and the resulting metabolites. researchgate.netresearchgate.net It is hypothesized that this compound may be a prodrug to salicylmethylecgonine (B162624), with the acetoxy group being rapidly cleaved by esterases in the body. wikipedia.org
Comprehensive in vitro studies using various biological matrices, such as human liver microsomes, S9 fractions, and plasma, are necessary to map out the complete biotransformation pathways. researchgate.netresearchgate.net These studies can identify the specific cytochrome P450 (CYP) isoenzymes and carboxylesterases involved in the metabolism of this compound. chemicalbook.comresearchgate.net The general metabolic pathways of cocaine are well-documented and provide a framework for investigating the biotransformation of its analogs. nih.govresearchgate.net
By incubating this compound with these in vitro systems and analyzing the resulting mixture of compounds using techniques like LC-MS/MS, researchers can identify and quantify the various metabolites produced. This includes confirming the formation of salicylmethylecgonine and identifying any other potential metabolic products. jst.go.jp Understanding these pathways is critical for a complete picture of the compound's disposition and for designing future in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
